molecular formula C16H13N7O2 B2386238 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-6-carboxamide CAS No. 2034320-10-8

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-6-carboxamide

Cat. No. B2386238
CAS RN: 2034320-10-8
M. Wt: 335.327
InChI Key: WVCZNLIPXKQQMC-UHFFFAOYSA-N
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Description

“N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-6-carboxamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Scientific Research Applications

Safety and Hazards

While specific safety and hazard data for “N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-6-carboxamide” is not available, it’s generally advised to consider such materials hazardous until further information becomes available .

Future Directions

The future directions for research on “N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-6-carboxamide” and similar compounds could involve further exploration of their antimicrobial and antiviral properties . Additionally, the development of drug discovery in the wide spectrum of its biological importance could be a potential future direction .

Mechanism of Action

Mode of Action

The mode of action likely involves interactions with cellular components or proteins. Unfortunately, precise details regarding its binding sites or downstream effects remain elusive. Similar quinoxaline derivatives have shown activity against cancer cells, microbial pathogens, and other biological systems .

Biochemical Pathways

Without specific data on this compound, we can’t pinpoint exact pathways. Quinoxalines have been associated with diverse activities, including anti-cancer, anti-microbial, anti-inflammatory, and anti-oxidant effects . These activities may involve modulation of signaling pathways, enzyme inhibition, or receptor interactions.

Action Environment

Environmental factors, such as pH, temperature, and co-administered substances, can influence drug efficacy and stability.

properties

IUPAC Name

N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]quinoxaline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7O2/c1-25-16-14-22-21-13(23(14)7-6-19-16)9-20-15(24)10-2-3-11-12(8-10)18-5-4-17-11/h2-8H,9H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCZNLIPXKQQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN2C1=NN=C2CNC(=O)C3=CC4=NC=CN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-6-carboxamide

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